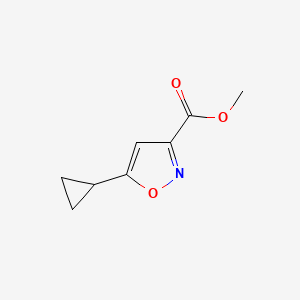

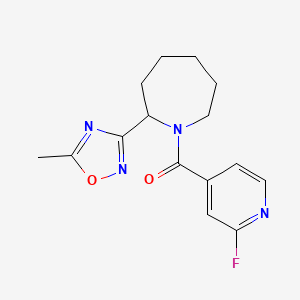

![molecular formula C20H19N3O5S B2354195 ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921166-69-0](/img/structure/B2354195.png)

ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

货号 B2354195

CAS 编号:

921166-69-0

分子量: 413.45

InChI 键: FUOJESDDMJCCBT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar benzamide-based compounds has been described in the literature . For instance, benzamide-based 5-aminopyrazoles were prepared through a reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides and then a reaction with hydrazine .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis .Chemical Reactions Analysis

In the synthesis of similar compounds, benzoyl isothiocyanate reacted with ethyl cyanoacetate in KOH EtOH followed by alkylation with methyl iodide at room temperature and then a reaction with hydrazine .科学研究应用

-

Anti-Gastric Cancer Activity

- Field : Oncology

- Application : A new heterocyclic compound similar to the one you mentioned has been synthesized and tested for its anti-cancer activity against three human gastric cancer cell lines .

- Method : The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. It was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .

- Results : The in vitro anti-cancer activity of the newly synthesized complex was emulated against three human gastric cancer cell lines .

-

Pharmacological Activities of Azo Dye Derivatives

- Field : Pharmacology

- Application : There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

- Method : The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

- Results : The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Method : The process utilizes a radical approach paired with a Matteson–CH 2 –homologation .

- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

-

Electrochemistry of Pyridine Derivatives

- Field : Electrochemistry

- Application : This research focuses on the electrochemical properties of hydrogenated pyridine derivatives .

- Method : The study combines analytical and preparative electrochemical methods .

- Results : The research highlights the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .

-

Synthesis of Ethyl (E) 2-Cyano-3 Substituted Aryl/Alkyl Acrylate Compounds

- Field : Organic Chemistry

- Application : This research involves the synthesis of ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds .

- Method : The process utilizes a sodium ethoxide mediated Knoevenagel condensation .

- Results : This protocol allows for the synthesis of ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds .

-

Electrochemical Properties of Drugs, Antioxidants and Related Compounds

- Field : Electrochemistry

- Application : This research focuses on the electrochemical properties of drugs, antioxidants and related compounds .

- Method : The study combines analytical and preparative electrochemical methods .

- Results : The research highlights the reduction–oxidation mechanisms of these compounds .

属性

IUPAC Name |

ethyl 3-cyano-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-3-28-20(26)23-9-8-14-15(10-21)18(29-16(14)11-23)22-17(24)12-4-6-13(7-5-12)19(25)27-2/h4-7H,3,8-9,11H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOJESDDMJCCBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Methyl 5-cyclopropylisoxazole-3-carboxylate

887360-91-0

Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride

343966-00-7; 79412-52-5

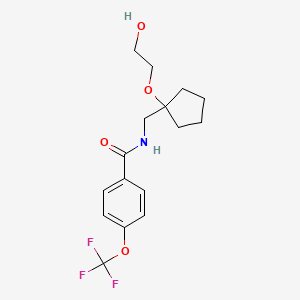

![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)

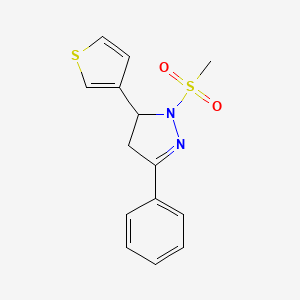

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2354117.png)

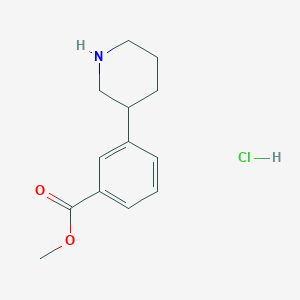

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine](/img/structure/B2354118.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)

![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)